Cas no 2034457-03-7 (N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide)

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a chlorophenyl group, a hydroxypropyl linker, and a trifluoromethoxy-substituted benzene sulfonamide moiety. These functional groups contribute to its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules with enhanced binding affinity and metabolic stability. The presence of the trifluoromethoxy group may improve lipophilicity and membrane permeability, while the hydroxypropyl spacer offers flexibility for further derivatization. This compound is of interest in medicinal chemistry research for its potential applications in designing enzyme inhibitors or receptor modulators. Its synthetic versatility makes it a valuable building block for structure-activity relationship studies.
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide structure
2034457-03-7 structure
Product name:N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
CAS No:2034457-03-7
MF:C16H15ClF3NO4S
MW:409.807812929153
CID:5378870

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
    • N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
    • Inchi: 1S/C16H15ClF3NO4S/c17-12-5-3-4-11(10-12)13(22)8-9-21-26(23,24)15-7-2-1-6-14(15)25-16(18,19)20/h1-7,10,13,21-22H,8-9H2
    • InChI Key: LHUOTKXMHINEGY-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC(C2=CC=CC(Cl)=C2)O)(=O)=O)=CC=CC=C1OC(F)(F)F

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6416-9290-40mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
40mg
$140.0 2023-09-09
Life Chemicals
F6416-9290-2μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6416-9290-2mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
2mg
$59.0 2023-09-09
Life Chemicals
F6416-9290-75mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
75mg
$208.0 2023-09-09
Life Chemicals
F6416-9290-5μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6416-9290-10μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6416-9290-1mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
1mg
$54.0 2023-09-09
Life Chemicals
F6416-9290-4mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
4mg
$66.0 2023-09-09
Life Chemicals
F6416-9290-5mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
5mg
$69.0 2023-09-09
Life Chemicals
F6416-9290-20mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
2034457-03-7
20mg
$99.0 2023-09-09

Additional information on N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Introduction to N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034457-03-7)

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide, identified by its CAS number 2034457-03-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, holds promise in various therapeutic applications, particularly in the development of novel drugs targeting complex biological pathways.

The molecular framework of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design. Additionally, the chlorophenyl and hydroxypropyl substituents introduce specific interactions with biological targets, which are critical for modulating physiological processes.

In recent years, there has been a surge in research focused on identifying and developing small-molecule inhibitors that can modulate enzyme activity and signaling pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has emerged as a promising candidate in this context due to its ability to interact with key enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in oncology. Preclinical studies have demonstrated that it can inhibit the activity of specific kinases involved in tumor growth and progression. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity to target proteins, leading to more effective inhibition. Furthermore, the hydroxypropyl moiety facilitates hydrophilic interactions, which can improve solubility and bioavailability.

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the complex molecular architecture efficiently. These synthetic strategies not only ensure high yield but also minimize side reactions, resulting in a pure final product suitable for further biological evaluation.

Evaluation of the pharmacological properties of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has revealed several intriguing characteristics. In vitro assays have shown that it exhibits significant inhibitory activity against various kinases, including those overexpressed in cancer cells. This makes it a valuable tool for studying the mechanisms of kinase-mediated signaling pathways and for developing kinase inhibitors with therapeutic potential.

In addition to its role in oncology research, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has shown promise in other therapeutic areas. Studies have indicated that it may have anti-inflammatory properties by modulating the activity of key inflammatory mediators. The compound's ability to interact with specific receptors and enzymes suggests that it could be used to develop treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The development of novel drug candidates like N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzene-1-sulfonamide relies heavily on advances in computational chemistry and molecular modeling. These tools allow researchers to predict how a compound will interact with biological targets at the atomic level, providing valuable insights into its potential pharmacological effects. By integrating experimental data with computational predictions, scientists can optimize the molecular structure of drug candidates to enhance their efficacy and reduce toxicity.

The future prospects for N-[3-(3-chlorophenyl)-3-hydroxypropyl] -< strong >2-(trifluoromethoxy)benzene-1-sulfonamide are promising as ongoing research continues to uncover new therapeutic applications. Clinical trials are being planned to evaluate its efficacy and safety in human patients. Additionally, efforts are underway to develop derivatives of this compound that may offer improved pharmacological properties. The combination of synthetic chemistry expertise with modern biotechnological approaches will be crucial in realizing these goals.

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